molecular formula C6H6FN B1302949 3-Fluoro-5-methylpyridine CAS No. 407-21-6

3-Fluoro-5-methylpyridine

Cat. No. B1302949
CAS RN: 407-21-6
M. Wt: 111.12 g/mol
InChI Key: CKQXPRSCSFUGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-methylpyridine is a compound that falls within the category of fluorinated heterocyclic chemicals, which are of significant interest in the field of medicinal chemistry due to their potential as pharmaceutical intermediates. Although the provided papers do not directly discuss 3-fluoro-5-methylpyridine, they do provide insights into the synthesis and properties of structurally related fluoropyridines and fluorinated piperidines, which can be informative for understanding the chemistry of 3-fluoro-5-methylpyridine.

Synthesis Analysis

The synthesis of related fluorinated azaheterocycles, such as 4-fluoropiperidines and 3-fluoropyrrolidines, involves regioselective bromofluorination as a key step . Similarly, the synthesis of 5-bromo-2-chloro-3-fluoropyridine and its derivatives demonstrates the use of catalytic amination and selective substitution under SNAr conditions . These methods could potentially be adapted for the synthesis of 3-fluoro-5-methylpyridine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 3-fluoro-5-methylpyridine would be expected to exhibit characteristics typical of fluoropyridines, such as the influence of the electronegative fluorine atom on the electronic distribution within the pyridine ring. The presence of a methyl group at the 5-position would contribute to the compound's steric and electronic properties, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Fluoropyridines are known to undergo various chemical reactions, including halogen dance reactions, which allow for the functionalization of the pyridine ring at different positions . The chemoselective functionalization of halogenated pyridines, as demonstrated in the synthesis of 5-bromo-2-chloro-3-fluoropyridine, indicates that the position of the fluorine atom can influence the reactivity of other substituents on the ring .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into heterocyclic compounds is known to affect their physicochemical properties, such as pKa and lipophilicity . For instance, the presence of fluorine can decrease the basicity of amines in fluoropiperidines . These effects would also be relevant to 3-fluoro-5-methylpyridine, where the fluorine atom would be expected to influence the compound's acidity/basicity and its overall pharmacokinetic profile.

Scientific Research Applications

Agrochemical and Pharmaceutical Industries

  • Scientific Field : Agrochemical and Pharmaceutical Industries .
  • Summary of the Application : 3-Fluoro-5-methylpyridine and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of these derivatives is in the protection of crops from pests .
  • Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results or Outcomes : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : 3-Fluoro-5-methylpyridine is used in the synthesis of p38α mitogen-activated protein kinase inhibitors .
  • Methods of Application : An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .
  • Results or Outcomes : With a total yield of 29.4% in 7 linear steps, the optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine compares very well to the reported synthesis starting from 2-bromo-4-methylpyridine, giving more than eight times higher yields .

Anti-Colorectal Cancer Drugs

  • Scientific Field : Oncology .
  • Summary of the Application : 3-Fluoro-5-methylpyridine is used in the synthesis of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

3-Fluoro-5-methylpyridine is harmful if swallowed and causes serious eye irritation . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes . If inhaled, the victim should be moved into fresh air . It is also advised to avoid dust formation and to use personal protective equipment .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, which include 3-Fluoro-5-methylpyridine, are used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQXPRSCSFUGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376547
Record name 3-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methylpyridine

CAS RN

407-21-6
Record name 3-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-methylpyridine
Reactant of Route 2
3-Fluoro-5-methylpyridine
Reactant of Route 3
3-Fluoro-5-methylpyridine
Reactant of Route 4
Reactant of Route 4
3-Fluoro-5-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-Fluoro-5-methylpyridine
Reactant of Route 6
Reactant of Route 6
3-Fluoro-5-methylpyridine

Citations

For This Compound
6
Citations
PL Setliff - Organic Preparations and Procedures International, 1971 - Taylor & Francis
… as potential progenitors of 2,3-dehydropyridines (2,3-pyridynes) prompted the preparation of 2-chloro-3-fluoro-5-methyl pyridine (X) and 2-bromo-3-fluoro5-methylpyridine (XI). We now …
Number of citations: 11 www.tandfonline.com
RG Pews, Z Lysenko - The Journal of Organic Chemistry, 1985 - ACS Publications
… readily cyclizedto the desired 2-chloro-3fluoro-5-methylpyridine, resulted in only decomposition of the … The first fraction obtained contained thedesired 2-chloro-3-fluoro5- methylpyridine. …
Number of citations: 43 pubs.acs.org
Z Xu, X Xu, R O'Laoi, H Ma, J Zheng, S Chen… - Bioorganic & Medicinal …, 2016 - Elsevier
… Bromination of 2-chloro-3-fluoro-5-methylpyridine using NBS in CH 3 CN provided compound 47, which was reacted with NaN 3 and subsequently reduced with PPh 3 to give amine 48…
Number of citations: 15 www.sciencedirect.com
S Kagabu, N Ito, R Imai, Y Hieta… - Journal of Pesticide …, 2005 - jstage.jst.go.jp
Following a recent report of unexpectedly high affinity of 5-azidoimidacloprid to insect nicotinic acetylcholine receptor, derivatives with four halogen atoms and cyano and nitro were …
Number of citations: 20 www.jstage.jst.go.jp
BI Usachev - Organic Chemistry, 2020 - arkat-usa.org
… Attempts to purify crude 384 by distillation, instead, lead to the isolation of 2-bromo-3-fluoro-5-methylpyridine (385) in 11.7% yield (Scheme 146).…
Number of citations: 5 www.arkat-usa.org
KI Kobrakov, AV Ivanov - Chemistry of Heterocyclic Compounds, 2001 - Springer
… It was possible to obtain the expected 2-chloro-3-fluoro-5-methylpyridine (12) as a result of the following chain of transformations: …
Number of citations: 18 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.